REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[C:9]([C:11]#[N:12])=[CH:8][CH:7]=[CH:6][C:5]=2[NH:4][CH:3]=1>N.CO.O.[Ni]>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][NH2:12])[NH:4][CH:3]=1
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CNC=2C=CC=C(C12)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
the pad was washed alternatively with MeOH (10 mL×3) and water (10 mL×3)
|
Type
|
CUSTOM
|
Details
|
Volatile solvents were removed from the filtrate
|
Type
|
EXTRACTION
|
Details
|
The remaining crude was extracted with EtOAc (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallization from ether/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CNC2=CC=CC(=C12)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 633 mg | |
YIELD: PERCENTYIELD | 98.2% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |